molecular formula C7H8O B1601391 Bicyclo[3.2.0]hept-3-en-6-one CAS No. 54074-60-1

Bicyclo[3.2.0]hept-3-en-6-one

Cat. No. B1601391
CAS RN: 54074-60-1
M. Wt: 108.14 g/mol
InChI Key: XBOYRBXLERDCAM-UHFFFAOYSA-N
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Description

“Bicyclo[3.2.0]hept-3-en-6-one” is a chemical compound that has been utilized in the synthesis of various important molecules . It has been used in the synthesis of grandisol, a monoterpene used in protecting cotton crops from pests . It is also used in the synthesis of chalcone derivatives .


Synthesis Analysis

The synthesis of “Bicyclo[3.2.0]hept-3-en-6-one” has been a subject of research for its potential applications. One approach involves the use of 2,5-dimethylbicyclo[3.2.0]heptan-endo-2-ol, available from intermolecular photocyclization and methylation . Another approach involves the use of 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one as a pivotal intermediate .


Molecular Structure Analysis

The molecular formula of “Bicyclo[3.2.0]hept-3-en-6-one” is C7H8O . The compound has a complex structure with a carbonyl group and a carbon-carbon double bond attached to the same bridge-head carbon atom .


Chemical Reactions Analysis

“Bicyclo[3.2.0]hept-3-en-6-one” exhibits peculiar reactivity due to the presence of the carbonyl group and the carbon-carbon double bond on the same bridge-head carbon atom . This reactivity has been demonstrated by the high chemio-, regio-, and stereoselectivity of the NBS-induced lactonization .


Physical And Chemical Properties Analysis

“Bicyclo[3.2.0]hept-3-en-6-one” has a molecular weight of 108.14 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 142 .

Scientific Research Applications

Enzymatic Reduction and Microbial Transformations

Bicyclo[3.2.0]hept-2-en-6-one has been subjected to reduction using alcohol dehydrogenase from Thermoanaerobium brockii and whole cell systems like Mortierella ramanniana, showcasing excellent substrate enantioselectivity. This demonstrates its potential in biocatalytic processes and microbial transformations (Butt et al., 1985).

Chemical Synthesis and Modification

There's significant research on the preparation of Bicyclo[3.2.0]Hept‐3‐en‐6‐ones, including its methylated derivatives. These studies detail methods for synthesizing these compounds, highlighting their relevance in complex organic synthesis (Rosini et al., 2003).

Conformational Analysis

Studies have explored the conformational aspects of Bicyclo[3.2.0]hept-6-ene derivatives. Research includes analyzing their reaction with diazomethane and phenylglyoxylonitrile oxide, providing insights into the steric effects and molecular behavior of these compounds (Burdisso et al., 1988).

Spectroscopic Investigations

Low-frequency vibrational spectra of Bicyclo[3.2.0]hept-6-ene and its analogs have been analyzed, offering valuable information about the molecular structure and behavior of these compounds through spectroscopic methods (Villarreal & Laane, 1978).

Optical Properties and Chiral Applications

Research has been conducted on the enantioselective synthesis and resolution of Bicyclo[3.2.0]hept-3-en-6-ones, leading to applications in the preparation of chiral molecules, which are crucial in asymmetric synthesis and pharmaceutical research (Marotta et al., 1995).

Applications in Polymer Chemistry

Bicyclo[3.2.0]hept-6-ene has been converted into addition polymers using transition metal-catalyzed polymerization, indicating its utility in polymer chemistry for creating new materials with specific structural and physical properties (Curran et al., 2008).

Safety And Hazards

“Bicyclo[3.2.0]hept-3-en-6-one” is considered hazardous. It is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

The future directions of “Bicyclo[3.2.0]hept-3-en-6-one” research are likely to focus on improving the practicality, versatility, and efficiency of its synthesis. This includes the development of a practical and efficient preparation of “Bicyclo[3.2.0]hept-2-en-6-ones” without photochemical steps . The potential utility of “Bicyclo[3.2.0]hept-2-en-6-ones” could be amplified by further reactions, such as the bismethylation of the carbon atom adjacent to the carbonyl group and the conversion into the corresponding unsaturated bicyclic lactones .

properties

IUPAC Name

bicyclo[3.2.0]hept-3-en-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c8-7-4-5-2-1-3-6(5)7/h1,3,5-6H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOYRBXLERDCAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70513339
Record name Bicyclo[3.2.0]hept-3-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[3.2.0]hept-3-en-6-one

CAS RN

54074-60-1
Record name Bicyclo[3.2.0]hept-3-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bicyclo[3.2.0]hept-3-en-6-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
E Marotta, P Righi, G Rosini - Organic Letters, 2000 - ACS Publications
The substituted cyclopentanic structures, 6-benzyloxymethyl-7-hydroxy-2-oxabicyclo[3.3.0]octan-3-one (1), a Corey lactone derivative, and 6-exo-benzyloxymethyl-2-oxabicyclo[3.3.0]oct…
Number of citations: 30 pubs.acs.org
E Marotta, P Righi, G Rosini - Organic Process Research & …, 1999 - ACS Publications
In this paper we will disclose a chemistry story that started with a single molecule, the monoterpene grandisol, used in protecting cotton crops from an important pest, Anthonomus …
Number of citations: 12 pubs.acs.org
G Confalonieri, E Marotta, F Rama, P Righi, G Rosini… - Tetrahedron, 1994 - Elsevier
New and efficient stereoselective total syntheses have been devised for racemic grandisol and lineatin, two important components of pheromonic blends. They are based on the …
Number of citations: 33 www.sciencedirect.com
E Marotta, I Pagani, P Righi, G Rosini - Tetrahedron, 1994 - Elsevier
Treatment of methyl mono- or bisubstituted 3-hydroxy-6-alkenoic acids in acetic anhydride and potassium acetate give the corresponding bicyclo[3.2.0]hept-3-en-6-ones in fair to good …
Number of citations: 20 www.sciencedirect.com
G Fantin, M Fogagnolo, A Medici, P Pedrini… - Tetrahedron …, 1996 - Elsevier
Various yeast and mould strains were tested in the microbial reduction of methyl-substituted bicyclo[3.2.0]hept-3-en-6-ones 1a-c. The endo-alcohols 2a-c were obtained with good …
Number of citations: 12 www.sciencedirect.com
E Marotta, M Medici, P Righi… - The Journal of Organic …, 1994 - ACS Publications
The Conversion of 3-Hydroxy-6-heptenoic Acids into Bicyclo[3.2.0]hept-3-en-6-ones Page 1 J. Org. Chem. 1994, 59, 7529-7531 7529 The Conversion of 3-Hydroxy-6-heptenoic Acids …
Number of citations: 14 pubs.acs.org
E Marotta, B Piombi, P Righi… - The Journal Of Organic …, 1994 - ACS Publications
Bicyclo [3.2. 0] hept-3-en-6-ones (1) as well as the wellknown isomeric bicyclo [3.2. 0] hept-2-en-6-ones (2) possess an appealing structure with two fused rings of different size, each …
Number of citations: 13 pubs.acs.org
F Peri, E Binassi, A Manetto, E Marotta… - The Journal of …, 2004 - ACS Publications
The easily available bicyclo[3.2.0]hept-3-en-6-ones (1a−f) have been converted into the corresponding bicyclo[3.2.0]heptane-2-endo,7-endo-diols (4a−f) in an efficient and …
Number of citations: 12 pubs.acs.org
G Rosini, G Confalonieri, E Marotta, F Rama… - Organic …, 2003 - Wiley Online Library
Preparation of bicyclo[3.2.0]hept‐3‐en‐6‐ones: 1,4‐dimethylbicyclo[3.2.0]hept‐3‐en‐6‐one intermediate: Methyl 3,6‐dimethyl‐3‐hydroxy‐6‐heptenoate intermediate: 3,6‐dimethyl‐3‐…
Number of citations: 10 onlinelibrary.wiley.com
KE Hine, RF Childs - Canadian Journal of Chemistry, 1976 - cdnsciencepub.com
In strong acids, such as FSO 3 H and 96% H 2 SO 4 , bicyclo[3.2.0]heptan-6-one and bicyclo[3.2.0]hept-2-en-7-one undergo a clean isomerization to form protonated cyclohept-2-enone …
Number of citations: 12 cdnsciencepub.com

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